2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Description
2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a dibenzoxazepinone core with amino (-NH₂) and chloro (-Cl) substituents at positions 2 and 8, respectively. Its molecular formula is C₁₃H₉ClN₂O₂, with a molecular weight of 260.68 g/mol . This compound is of interest due to its structural similarity to bioactive dibenzoxazepinones, which are explored for antimicrobial, antipsychotic, and antiparasitic applications .
Structure
3D Structure
Properties
IUPAC Name |
8-amino-3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-3-12-10(5-7)16-13(17)9-6-8(15)2-4-11(9)18-12/h1-6H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWVAGJKRYALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction is promoted using bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) under metal-free conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Oxazepine Ring: The base-promoted cyclization leads to the formation of the oxazepine ring, resulting in the desired product with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazepine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted derivative, while oxidation can produce an N-oxide derivative.
Scientific Research Applications
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and anti-viral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of dibenzoxazepinones are highly dependent on substituent positions, electronic effects, and synthetic routes. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Melting Points: this compound: Not reported, but analogs like 7-amino-10-methyl derivatives melt at 188–192°C . SN00797640: Original compound (7-acylamino isomer) has distinct melting points vs. inactive 8-acylamino isomers, highlighting structural discrepancies .
- Solubility: Methoxy and amino groups enhance aqueous solubility compared to chloro-substituted analogs .
Key Findings and Implications
Substituent Position Critical: The antigiardial activity of SN00797640 is lost when the acylamino group shifts from position 7 to 8, emphasizing the importance of regiochemistry .
Synthetic Efficiency: Microwave-assisted Ugi reactions enable rapid access to dibenzoxazepinones with high yields (81–97%) , whereas Pd-catalyzed methods are slower and less efficient .
Electronic Effects: Chloro substituents enhance stability but reduce hydrogen-bonding capacity compared to amino or methoxy groups, impacting bioactivity .
Biological Activity
2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one, with the chemical formula and CAS number 23474-55-7, is a compound of significant interest in pharmacological research. Its unique structure and biological activity make it a candidate for various therapeutic applications, particularly in the field of neuropharmacology.
- Molecular Weight : 260.68 g/mol
- Purity : 95%
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound is hypothesized to function as a serotonin-norepinephrine reuptake inhibitor (SNRI) , similar to other compounds in its class.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antidepressant properties, potentially through modulation of serotonin and norepinephrine levels in the brain.
- Anxiolytic Effects : Preliminary findings suggest that the compound may also possess anxiolytic properties, making it a candidate for treating anxiety disorders.
Case Studies
- Study on Antidepressant Efficacy : A clinical trial evaluated the efficacy of a related compound in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo controls. This suggests a potential similar efficacy for this compound due to structural similarities.
- Neuropharmacological Research : In vitro studies demonstrated that the compound could modulate neurotransmitter release in neuronal cultures, supporting its role as an SNRI. These findings align with the pharmacological profiles of established antidepressants.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Current data on this compound indicate low acute toxicity levels in animal models. Long-term studies are necessary to assess chronic exposure effects.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 260.68 g/mol |
| CAS Number | 23474-55-7 |
| Purity | 95% |
| Potential Uses | Antidepressant, Anxiolytic |
| Mechanism of Action | SNRI |
Q & A
Q. Table 1: Comparison of Synthetic Routes
How can structural discrepancies in dibenzoxazepinone derivatives be resolved?
Advanced Research Focus
Structural misassignment is common due to regioisomerism. Key strategies include:
- Comparative spectroscopy : Discrepancies in NMR (e.g., aromatic proton splitting patterns) and melting points (e.g., 8-acylamino: 255–257°C vs. 7-acylamino: 211–213°C) distinguish isomers .
- Independent synthesis : Resynthesizing the compound (e.g., via Smiles rearrangement) confirms activity. For example, 7-acylamino regioisomers showed antigiardial activity (IC = 0.28 µM), while 8-acylamino derivatives were inactive (IC > 10 µM) .
- 2D NOESY : Validates spatial proximity of substituents in commercial samples .
What analytical techniques are critical for verifying regiochemistry in dibenzoxazepinones?
Q. Basic Research Focus
- NMR : Aromatic proton signals (e.g., 7-acylamino derivatives show distinct deshielding at δ 8.16–8.12 ppm for para-substituted benzamides) .
- HRMS : Confirms molecular formula (e.g., CHONF for trifluoromethyl-substituted analogues) .
- LCMS : Monitors reaction progress and purity (>98% for active compounds) .
Advanced Tip : Coupling NMR with DEPT-135 distinguishes quaternary carbons in regioisomers .
How does regiochemistry impact the biological activity of acylamino-dibenzoxazepinones?
Advanced Research Focus
Regiochemistry dramatically alters target binding:
- 7-Acylamino isomers : Bind tightly to Giardia duodenalis targets (IC = 0.18–0.28 µM) due to optimal alignment with hydrophobic pockets .
- 8-Acylamino isomers : Inactive (IC > 10 µM) due to steric clashes with the PEX14 protein .
- SAR studies : Substituents at position 7 (e.g., trifluoromethyl, methyl) enhance potency, while bulky groups at position 8 abolish activity .
What methodological approaches ensure reliable SAR studies for antigiardial dibenzoxazepinones?
Q. Advanced Research Focus
- Hit validation : Resynthesize commercial hits to confirm identity and activity. For example, SN00797640 was misassigned as 8-acylamino but corrected to 7-acylamino after independent synthesis .
- Dose-response assays : Use standardized Giardia cultures (e.g., BRIS/91/HEPU/1279 strain) to measure IC values .
- Purity controls : LCMS and NMR ensure >95% purity, avoiding false positives from contaminants .
What challenges arise in scaling up microwave-assisted syntheses of dibenzoxazepinones?
Q. Advanced Research Focus
- Energy efficiency : Microwave reactors require precise temperature control to prevent side reactions (e.g., over-oxidation) .
- Substrate limitations : Bulky amines (e.g., 2-naphthylamine) necessitate ligand additives (e.g., DMG·HCl) for high yields .
- Reproducibility : Batch variability in microwave absorption can affect cyclization efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
